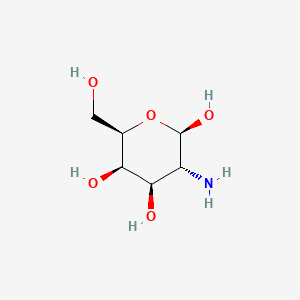

beta-D-galactosamine

Vue d'ensemble

Description

β-D-Galactosamine : est un amino-sucre dérivé du galactose, un type de monosaccharide hexose. C'est un composant clé de la structure des glycoprotéines et des glycolipides, qui sont essentiels à divers processus biologiques. Le composé est connu pour son rôle dans la biosynthèse des glycosaminoglycanes et des glycoprotéines, qui sont cruciales pour la communication cellulaire et l'intégrité structurelle .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La β-D-Galactosamine peut être synthétisée par plusieurs méthodes. Une approche courante consiste à utiliser le D-galactose comme matière première. Les groupes hydroxyles du D-galactose sont protégés, puis le composé est soumis à des réactions d'amination pour introduire le groupe amino. Les groupes protecteurs sont ensuite éliminés pour obtenir la β-D-Galactosamine .

Méthodes de production industrielle : Dans les milieux industriels, la β-D-Galactosamine est souvent produite par conversion enzymatique du D-galactose à l'aide d'enzymes spécifiques telles que la galactosamine synthase. Cette méthode est préférée en raison de son rendement élevé et de sa spécificité .

Analyse Des Réactions Chimiques

Types de réactions : La β-D-Galactosamine subit diverses réactions chimiques, notamment :

Oxydation : La β-D-Galactosamine peut être oxydée pour former les dérivés cétoniques correspondants.

Réduction : Le composé peut être réduit pour former des dérivés désoxy.

Substitution : Il peut subir des réactions de substitution où le groupe amino est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l'acide nitrique.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Dérivés cétoniques.

Réduction : Dérivés désoxy.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

La β-D-Galactosamine a de nombreuses applications dans la recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de glucides complexes et de glycoconjugués.

Biologie : Le composé est essentiel pour l'étude des processus de glycosylation et du rôle des glycoprotéines dans les fonctions cellulaires.

Médecine : La β-D-Galactosamine est utilisée dans le développement de médicaments ciblant les voies de glycosylation et dans l'étude des maladies du foie.

Mécanisme d'action

La β-D-Galactosamine exerce ses effets principalement par son incorporation dans les glycoprotéines et les glycolipides. Elle cible des enzymes spécifiques impliquées dans la glycosylation, telles que les galactosyltransférases, et module leur activité. Cette modulation affecte divers processus cellulaires, notamment la signalisation cellulaire, l'adhésion et les réponses immunitaires .

Applications De Recherche Scientifique

Beta-D-Galactosamine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is essential for studying glycosylation processes and the role of glycoproteins in cellular functions.

Medicine: this compound is used in the development of drugs targeting glycosylation pathways and in the study of liver diseases.

Mécanisme D'action

Beta-D-Galactosamine exerts its effects primarily through its incorporation into glycoproteins and glycolipids. It targets specific enzymes involved in glycosylation, such as galactosyltransferases, and modulates their activity. This modulation affects various cellular processes, including cell signaling, adhesion, and immune responses .

Comparaison Avec Des Composés Similaires

Composés similaires :

D-Glucosamine : Un autre amino-sucre dérivé du glucose, communément trouvé dans la chitine et le cartilage.

N-Acétyl-D-Galactosamine : Un dérivé de la β-D-Galactosamine avec un groupe acétyle attaché au groupe amino.

Comparaison :

β-D-Galactosamine vs. D-Glucosamine : Bien que tous deux soient des amino-sucres, la β-D-Galactosamine est dérivée du galactose, tandis que la D-Glucosamine est dérivée du glucose. .

β-D-Galactosamine vs. N-Acétyl-D-Galactosamine : La présence d'un groupe acétyle dans la N-Acétyl-D-Galactosamine la rend plus hydrophobe et modifie son interaction avec les enzymes et autres biomolécules.

Propriétés

IUPAC Name |

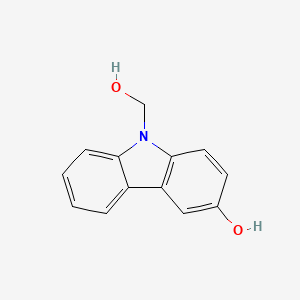

(2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033853 | |

| Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14196-86-2 | |

| Record name | beta-D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-2-deoxy-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YZM765ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

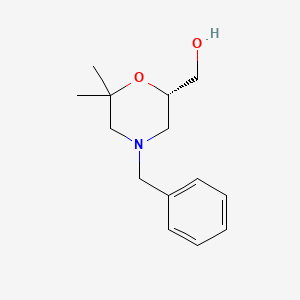

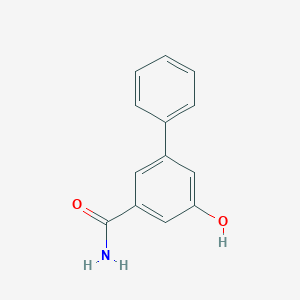

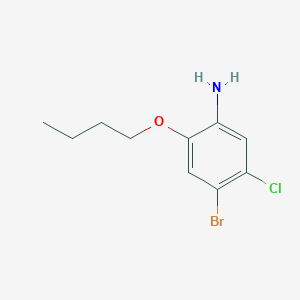

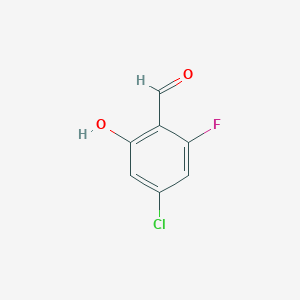

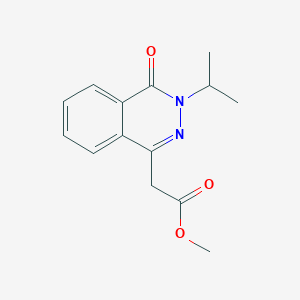

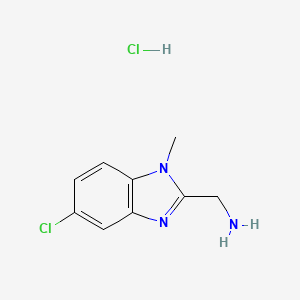

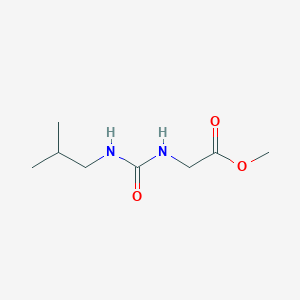

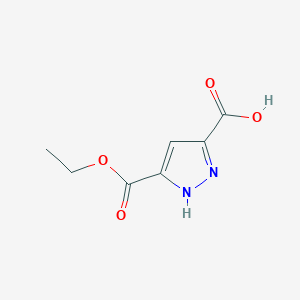

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.